molecular formula C8H10N2O4S B12010677 N-[4-(hydroxysulfamoyl)phenyl]acetamide

N-[4-(hydroxysulfamoyl)phenyl]acetamide

Katalognummer: B12010677
Molekulargewicht: 230.24 g/mol
InChI-Schlüssel: UIBGOVKOYKPDFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(hydroxysulfamoyl)phenyl]acetamide is a chemical compound with a molecular formula of C8H10N2O4S. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a hydroxysulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for N-[4-(hydroxysulfamoyl)phenyl]acetamide involves the reaction of 4-aminophenol with acetic anhydride to form N-(4-hydroxyphenyl)acetamide. This intermediate is then reacted with sulfamic acid under controlled conditions to yield the final product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves a multi-step process. The initial step includes the synthesis of N-(4-hydroxyphenyl)acetamide, followed by sulfonation using sulfamic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(hydroxysulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenylacetamides.

Wissenschaftliche Forschungsanwendungen

N-[4-(hydroxysulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of N-[4-(hydroxysulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxysulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with enzyme function by binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its use as an analgesic and antipyretic agent.

    N-(4-sulfamoylphenyl)acetamide: Investigated for its potential therapeutic applications.

    N-(4-aminophenyl)acetamide: Used in the synthesis of various pharmaceuticals.

Uniqueness

N-[4-(hydroxysulfamoyl)phenyl]acetamide is unique due to the presence of both hydroxyl and sulfamoyl groups on the phenyl ring This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs

Eigenschaften

Molekularformel

C8H10N2O4S

Molekulargewicht

230.24 g/mol

IUPAC-Name

N-[4-(hydroxysulfamoyl)phenyl]acetamide

InChI

InChI=1S/C8H10N2O4S/c1-6(11)9-7-2-4-8(5-3-7)15(13,14)10-12/h2-5,10,12H,1H3,(H,9,11)

InChI-Schlüssel

UIBGOVKOYKPDFL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.